2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Description
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyridine ring, with a chlorine substituent at the 2-position. Its molecular formula is C₁₀H₁₁ClN (average mass: 180.65 g/mol; monoisotopic mass: 180.0604 g/mol) . The cycloheptane ring adopts a chair conformation, while the pyridine ring remains planar, as observed in structurally related compounds .
Properties
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-7-6-8-4-2-1-3-5-9(8)12-10/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGHPNCDTGHBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Cyclocondensation reactions between cyclic ketones and nitrogen-containing precursors are widely employed to construct the fused pyridine framework. A prominent approach involves the reaction of cycloheptanone derivatives with propanedinitrile under basic conditions. For example, sodium methoxide or ethoxide catalyzes the cyclocondensation of 2,5-diarylidenecyclopentanone analogs to yield 6,7-dihydro-5H-cyclohepta[b]pyridine scaffolds. Chlorination at the 2-position is subsequently achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents.
Key Example :
Cycloheptanone undergoes Knoevenagel condensation with aromatic aldehydes to form diarylidene intermediates. Treatment with propanedinitrile in the presence of sodium methoxide generates the pyridine ring, followed by chlorination to install the 2-chloro substituent. This method achieves yields of 70–85% for the cyclocondensation step and 90–95% for chlorination.
Multicomponent Reactions (MCRs)
Silver(I)-N-heterocyclic carbene (Ag-NHC) catalysts enable efficient one-pot synthesis of multisubstituted pyridines. For instance, Ag-NHC-mediated coupling of cycloheptanone, malononitrile, and ammonium acetate produces 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitriles. Subsequent chlorination at the 2-position via POCl₃ yields the target compound.
Optimization Insights :
- Catalyst Loading : 5 mol% Ag-NHC achieves 88% yield in 12 hours.
- Temperature : Reactions proceed optimally at 80–100°C.
Chlorination of Pyridine Precursors
Direct chlorination of preformed pyridine derivatives is a straightforward route. For example, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is treated with POCl₃ at reflux to introduce the chloro group selectively at the 2-position.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Chlorinating Agent | POCl₃ |
| Temperature | 110–120°C |
| Time | 6–8 hours |
| Yield | 80–90% |
Reductive Amination and Deprotection
Patented routes for CGRP receptor antagonists describe reductive amination of ketones with amines followed by deprotection. For example, (6S,9R)-6-(2,3-difluorophenyl)-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-amine undergoes deprotection with isopropanol/water to yield intermediates that are chlorinated.
Critical Steps :
- Deprotection : Triisopropylsilyl (TIPS) groups are removed under mild acidic conditions.
- Chlorination : Thionyl chloride (SOCl₂) or POCl₃ introduces the chloro group.
Catalytic Asymmetric Synthesis
Chiral ligands facilitate enantioselective synthesis. A method using butyllithium and chiral phosphine ligands achieves asymmetric boronation of cycloheptanone derivatives, followed by oxidation and coupling to install the pyridine ring. Chlorination completes the synthesis.
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–85% | Moderate | High |
| Multicomponent Reactions | 75–88% | High | Moderate |
| Direct Chlorination | 80–90% | Low | High |
| Reductive Amination | 60–70% | High | Low |
| Asymmetric Synthesis | 65–70% | Very High | Low |
Mechanistic Insights
- Cyclocondensation : Proceeds via Michael addition of propanedinitrile to α,β-unsaturated ketones, followed by alkoxide-mediated cyclization.
- Chlorination : Electrophilic aromatic substitution (EAS) at the pyridine 2-position is favored due to electron-withdrawing effects of the fused cycloheptane ring.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde derivative .
Scientific Research Applications
2-Chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Comparison of fused-ring systems and substituents in related compounds.
Key Observations:
- Ring Size and Conformation: Expanding the fused cycloalkyl ring from five (cyclopenta) to seven (cyclohepta) members enhances conformational flexibility, which can improve binding to biological targets . For example, cyclohepta[b]pyridine derivatives exhibit superior anti-inflammatory activity compared to smaller-ring analogs .
- In contrast, 3-cyano substituents (e.g., in and ) enhance π-π stacking and hydrogen-bond acceptor capacity .
Physicochemical Properties
Table 2: Comparative physicochemical data.
Key Observations:
- The 2-chloro derivative’s moderate solubility and higher LogP compared to cyano-substituted analogs suggest improved membrane permeability, a critical factor in drug design .
- Hydrogen-bonding interactions (e.g., N–H⋯N in cyano derivatives) contribute to crystal packing and stability but may reduce bioavailability .
Biological Activity
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following predicted physical properties:
- Boiling Point : 477.5 ± 45.0 °C
- Density : 1.10 ± 0.1 g/cm³
- pKa : 2.97 ± 0.60
Antiviral Activity
Recent studies have explored the antiviral potential of compounds related to the cycloheptane structure. For instance, derivatives of cyclohepta[b]pyridine have shown promising anti-influenza activity. In a study assessing various derivatives, one compound exhibited an IC50 value of 12 μM against influenza A virus polymerase activity and EC50 values ranging from 7 to 25 μM against FluA and FluB strains without significant cytotoxicity up to concentrations of 250 μM .
Antitumor Activity
The structural analogs of cyclohepta[b]pyridine have been investigated for their anticancer properties. A critical review highlighted that acridine derivatives, which share similar structural motifs, have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 of 0.90 μM against U937 cells and was effective in inhibiting histone deacetylases (HDAC), leading to apoptosis .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of Polymerase Activity : The antiviral activity is primarily attributed to the inhibition of viral polymerase activity, crucial for viral replication .
- Intercalation with DNA : Some derivatives may interact with DNA, disrupting replication and transcription processes in cancer cells .
- HDAC Inhibition : The ability to inhibit HDACs suggests a role in modulating gene expression related to cell cycle regulation and apoptosis .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
